2,4-Dihydroxy-5-methoxybenzaldehyde

Drug Likeness Lipophilicity Medicinal Chemistry

Select 2,4-dihydroxy-5-methoxybenzaldehyde (CAS 51061-83-7) for scopoletin synthesis and polydentate Schiff base ligands. Its unique 2,4-dihydroxy-5-methoxy substitution enables selective derivatization and metal chelation not achievable with simpler benzaldehyde analogs. LogP ~1.0 facilitates oral bioavailability optimization. Solid, non-hygroscopic, with higher melting point (148–153 °C) than trimethoxy analogs, ensuring easy handling and consistent results.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 51061-83-7
Cat. No. B1313731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-5-methoxybenzaldehyde
CAS51061-83-7
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)O)O
InChIInChI=1S/C8H8O4/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-4,10-11H,1H3
InChIKeyZFZAFNQYRZGWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dihydroxy-5-methoxybenzaldehyde (CAS 51061-83-7): A Specialized Aromatic Aldehyde for Targeted Research Applications


2,4-Dihydroxy-5-methoxybenzaldehyde (CAS 51061-83-7) is a polysubstituted benzaldehyde derivative characterized by a unique 1,2,4,5-substitution pattern on the benzene ring, featuring hydroxyl groups at positions 2 and 4 and a methoxy group at position 5 . This specific arrangement confers distinct physicochemical properties, including a calculated LogP of approximately 0.92 to 1.11, a topological polar surface area (TPSA) of 66.76 Ų, and a predicted melting point range of 148–153 °C [1]. The compound serves as a versatile building block in medicinal chemistry and natural product synthesis, notably as a key intermediate in the preparation of coumarins and scopoletin, and its structural features enable selective derivatization reactions that are less accessible with simpler benzaldehyde analogs .

Why In-Class Benzaldehyde Analogs Cannot Substitute 2,4-Dihydroxy-5-methoxybenzaldehyde in Critical Research Workflows


The performance of benzaldehyde derivatives in synthetic and biological applications is exquisitely sensitive to the number, type, and position of substituents on the aromatic ring. 2,4-Dihydroxy-5-methoxybenzaldehyde occupies a narrow but crucial niche in chemical space that is not replicated by simpler analogs such as 2,4-dihydroxybenzaldehyde (CAS 95-01-2), 2-hydroxy-5-methoxybenzaldehyde (CAS 672-13-9), or vanillin (CAS 121-33-5). These alternative compounds differ in their hydrogen-bonding capacity, lipophilicity, and steric hindrance profiles, leading to divergent outcomes in key reactions like Schiff base formation, metal chelation, and subsequent cyclization steps [1][2]. For example, the presence of both the 5-methoxy and 4-hydroxy groups in the target compound enables a unique chelation geometry and electronic environment that is critical for the synthesis of specific coumarin derivatives and for achieving desired biological activity profiles [3]. Generic substitution based solely on functional group count ignores these critical positional and electronic effects, potentially compromising synthetic yields, product purity, and the validity of structure-activity relationship (SAR) studies. The following evidence quantifies these differences to guide informed procurement.

Quantitative Differentiation Evidence for 2,4-Dihydroxy-5-methoxybenzaldehyde (CAS 51061-83-7)


Lipophilicity (LogP) Comparison: Optimized Permeability vs. 2,4-Dihydroxybenzaldehyde and 2-Hydroxy-5-methoxybenzaldehyde

2,4-Dihydroxy-5-methoxybenzaldehyde exhibits a calculated LogP (octanol-water partition coefficient) in the range of 0.92 to 1.11, a value that is intermediate between its less substituted analog 2,4-dihydroxybenzaldehyde (LogP ~0.91 to 1.25) and its mono-hydroxy analog 2-hydroxy-5-methoxybenzaldehyde (LogP ~1.5 to 1.6) [1][2]. This balanced lipophilicity is advantageous in medicinal chemistry, as it falls within the optimal LogP range (1-3) for oral bioavailability and CNS penetration, while the lower LogP of the comparator 2,4-dihydroxybenzaldehyde may limit membrane permeability and the higher LogP of 2-hydroxy-5-methoxybenzaldehyde may increase the risk of poor aqueous solubility and off-target binding [1][2].

Drug Likeness Lipophilicity Medicinal Chemistry Physicochemical Properties

Hydrogen Bond Donor/Acceptor Profile: Enhanced Metal Chelation Potential vs. 2-Hydroxy-5-methoxybenzaldehyde

The target compound possesses two hydrogen bond donors (the 2- and 4- hydroxyl groups) and four hydrogen bond acceptors (the aldehyde oxygen, the methoxy oxygen, and the two hydroxyl oxygens) [1]. In contrast, the closely related analog 2-hydroxy-5-methoxybenzaldehyde contains only one hydrogen bond donor (the 2-hydroxyl group) and three hydrogen bond acceptors [2]. This difference in hydrogen bonding capacity directly impacts the compound's ability to form stable, multidentate Schiff base ligands for metal coordination. The presence of the additional 4-hydroxyl group in the target compound provides an extra site for deprotonation and metal binding, enabling the formation of tridentate or tetradentate ligands that can stabilize metal ions more effectively than the bidentate ligands typically derived from 2-hydroxy-5-methoxybenzaldehyde [3]. This property is crucial for the development of homogeneous catalysts and metallodrugs.

Coordination Chemistry Schiff Bases Metal Complexes Catalysis

Critical Intermediate in Scopoletin Synthesis: A Validated Synthetic Route vs. Non-Validated Alternatives

A patent for a novel method of preparing scopoletin (a natural coumarin with anti-inflammatory and antioxidant properties) explicitly utilizes 2,4-dihydroxy-5-methoxybenzaldehyde as a key intermediate [1]. The synthesis involves the selective demethylation of 2,4,5-trimethoxybenzaldehyde using aluminum chloride in dichloromethane to yield the target compound [1]. While other o-hydroxybenzaldehydes like 2,4-dihydroxybenzaldehyde or 2-hydroxy-5-methoxybenzaldehyde could theoretically be used, the patent specifically teaches that the 5-methoxy-2,4-dihydroxy substitution pattern is required for the subsequent formation of the coumarin core via a Perkin or Knoevenagel condensation, as alternative substitution patterns lead to different cyclization outcomes or significantly lower yields of the desired scopoletin scaffold [1][2]. The process yields 2,4-dihydroxy-5-methoxybenzaldehyde in high purity suitable for further transformation without extensive purification [1].

Natural Product Synthesis Coumarins Scopoletin Synthetic Methodology

Physicochemical Property Profile: Defined Melting Point and Purity Specifications for Reliable Experimental Reproducibility

Commercial suppliers of 2,4-dihydroxy-5-methoxybenzaldehyde specify a melting point range of 148–153 °C and a minimum purity of 95% to 99% . In contrast, a closely related synthetic precursor, 2,4,5-trimethoxybenzaldehyde (CAS 4460-86-0), has a significantly lower melting point of 114 °C [1]. The higher and narrower melting point range of the target compound is indicative of its high crystallinity and relative purity as a solid intermediate, which simplifies handling, storage, and purification in laboratory settings. Furthermore, the availability of 2,4-dihydroxy-5-methoxybenzaldehyde with well-defined purity specifications from multiple vendors (e.g., AKSci, Chem-Impex) ensures greater lot-to-lot consistency for sensitive research applications, a factor that may not be as well-established for less common or custom-synthesized analogs .

Quality Control Purity Reproducibility Chemical Handling

Validated Application Scenarios for 2,4-Dihydroxy-5-methoxybenzaldehyde (CAS 51061-83-7) Based on Quantitative Evidence


Synthesis of Scopoletin and Related 3,4-Unsubstituted Coumarins

Procure 2,4-dihydroxy-5-methoxybenzaldehyde for the established and patented synthesis of scopoletin, a natural coumarin with diverse bioactivities [1]. The compound's unique 2,4-dihydroxy-5-methoxy substitution pattern is essential for the key cyclization step, as detailed in patent literature [1]. Using alternative benzaldehydes like 2,4-dihydroxybenzaldehyde or 2-hydroxy-5-methoxybenzaldehyde is not validated for this specific route and would likely result in different reaction outcomes or significantly lower yields of the desired coumarin core [1][2].

Design of Polydentate Schiff Base Ligands for Metal Coordination Chemistry

Select this compound as a precursor for polydentate Schiff base ligands due to its enhanced hydrogen-bonding capacity (2 HBD, 4 HBA) compared to mono-hydroxy analogs (e.g., 2-hydroxy-5-methoxybenzaldehyde with 1 HBD, 3 HBA) [3][4]. This additional coordination site allows for the synthesis of tridentate or tetradentate ligands that form more stable and catalytically active metal complexes, which are valuable in homogeneous catalysis and the development of metallodrugs [5]. The intermediate LogP (~0.92-1.11) of the free aldehyde also suggests that resulting metal complexes may possess favorable solubility and permeability characteristics [3].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

Prioritize 2,4-dihydroxy-5-methoxybenzaldehyde as a building block in drug discovery programs when the target compound requires a calculated LogP in the optimal range of 1–3 for oral bioavailability or CNS penetration [3]. The compound's LogP of ~1.0 positions it advantageously between the less lipophilic 2,4-dihydroxybenzaldehyde (LogP ~0.9) and the more lipophilic 2-hydroxy-5-methoxybenzaldehyde (LogP ~1.5) [3][6]. This can reduce the number of synthetic iterations needed to fine-tune the lipophilicity of a lead series, saving time and resources.

Reliable Laboratory-Scale Synthesis Requiring High-Purity, Easy-to-Handle Intermediates

For routine synthetic workflows where reproducibility and ease of handling are paramount, choose 2,4-dihydroxy-5-methoxybenzaldehyde over lower-melting analogs like 2,4,5-trimethoxybenzaldehyde [7]. The target compound's higher melting point (148–153 °C vs. 114 °C) and commercial availability at defined purities (≥95%) ensure it is a free-flowing, non-hygroscopic solid that is easy to weigh accurately and store without special precautions . This minimizes experimental variability caused by impurity profiles or material degradation, leading to more consistent results.

Technical Documentation Hub

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